1-Aminopiperidine

Vue d'ensemble

Description

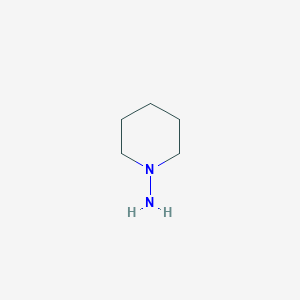

1-Aminopiperidine is an organic compound with the molecular formula C₅H₁₂N₂. It is a derivative of piperidine, which is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has significant applications in the pharmaceutical industry.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Aminopiperidine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact favorably with biological targets, making it an attractive candidate for drug development.

Antiviral Agents

One notable application of this compound derivatives is in the development of antiviral drugs targeting HIV. Research indicates that these compounds can inhibit the entry of HIV into host cells by blocking interactions between the viral envelope protein and chemokine receptors on cell surfaces. This mechanism positions this compound derivatives as potential therapeutic agents for treating HIV/AIDS, either alone or in combination with other antiviral drugs .

Cancer Therapy

Recent studies have identified this compound derivatives as promising candidates in cancer treatment. For instance, a series of aminoethyl-substituted piperidine derivatives demonstrated significant antiproliferative effects against human cancer cell lines, including non-small cell lung cancer and prostate cancer cells. These compounds showed higher selectivity and affinity for sigma-1 receptors, which are implicated in tumor growth and metastasis . The ability to target sigma-1 receptors opens avenues for developing novel anticancer strategies.

Biotransformation Studies

The metabolic pathways involving this compound have been extensively studied to understand its biotransformation processes. For example, the metabolism of certain alkyl aminopyrrolidines to aminopiperidines has been characterized using human liver S9 fractions, revealing insights into enzyme interactions and metabolic stability . Such studies are essential for predicting the pharmacokinetics of drugs containing this moiety.

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a precursor for various chemical reactions. Its ability to form stable intermediates makes it valuable in multi-step synthesis processes aimed at creating complex molecular architectures .

Data Table: Applications of this compound

Case Study 1: Antiviral Research

A study investigating the efficacy of aminopiperidine derivatives against HIV revealed that these compounds could significantly reduce viral load in vitro by inhibiting receptor-mediated entry mechanisms. This research underscores the potential for developing new antiviral therapies based on this scaffold.

Case Study 2: Cancer Treatment

In another study, several this compound derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxic effects on various cancer cell lines, suggesting their potential use as lead compounds in drug discovery efforts targeting cancer.

Mécanisme D'action

Target of Action

It is known to be used in the synthesis of various bioactive molecules, including cb1 cannabinoid receptor ligands, hydrazones, and tetrahydronaphthalene derivatives .

Mode of Action

It is used as a reactant to prepare n-1-piperidinylformamide by reacting with ethyl formate . It is also reacted with aluminum hydride and gallium hydride to form corresponding hydrazides .

Biochemical Pathways

It is known to be involved in the synthesis of various bioactive molecules, which may affect multiple biochemical pathways .

Pharmacokinetics

It has a molecular weight of 100.16, and it is a liquid at room temperature with a density of 0.928 g/mL at 25 °C .

Result of Action

It is known to be used in the synthesis of various bioactive molecules, which may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a liquid at room temperature, with a boiling point of 146 °c/730 mmhg . This suggests that its stability and efficacy may be influenced by temperature and pressure.

Analyse Biochimique

Biochemical Properties

1-Aminopiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with ethyl formate to prepare N-1-piperidinylformamide . Additionally, this compound can form hydrazides when reacted with aluminum hydride and gallium hydride . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, thereby impacting cellular functions . The compound’s ability to interact with different biomolecules makes it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and leading to various biochemical outcomes . These interactions at the molecular level are crucial for understanding the compound’s effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo oxidation reactions, leading to the formation of various by-products . These temporal changes can influence its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to various metabolic transformations, affecting the compound’s bioavailability and activity. The study of these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization helps in understanding its role in various cellular processes.

Méthodes De Préparation

1-Aminopiperidine can be synthesized through several methods:

-

Hydrogenation of Pyridine: : This method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. The reaction conditions typically include high pressure and temperature to facilitate the conversion of pyridine to piperidine, which can then be aminated to form this compound .

-

Cyclization of Amino Acids: : Another method involves the cyclization of α-amino acids. This process can be catalyzed by various reagents to form the piperidine ring, followed by amination to produce this compound .

-

Enzyme Cascades: : Recent advancements have shown the use of multi-enzyme cascades to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine. This method offers high enantiopurity and efficiency .

Analyse Des Réactions Chimiques

1-Aminopiperidine undergoes various chemical reactions, including:

-

Oxidation: : It can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : Reduction reactions can convert this compound to its corresponding amine derivatives. Catalysts such as palladium on carbon are often used in these reactions.

-

Substitution: : this compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

-

Cycloaddition: : It can participate in cycloaddition reactions to form various heterocyclic compounds. These reactions are often catalyzed by transition metals .

Comparaison Avec Des Composés Similaires

1-Aminopiperidine can be compared with other similar compounds such as:

-

Piperidine: : While piperidine is a simple six-membered ring with one nitrogen atom, this compound has an additional amino group, enhancing its reactivity and applications.

-

3-Aminopiperidine: : This compound has the amino group at the third position of the piperidine ring, leading to different chemical properties and reactivity compared to this compound .

-

Piperazine: : Piperazine contains two nitrogen atoms in a six-membered ring, making it more basic and reactive in different chemical environments.

This compound stands out due to its unique position of the amino group, which influences its chemical behavior and applications in various fields.

Activité Biologique

1-Aminopiperidine is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by case studies and relevant research findings.

Overview of this compound

This compound is a derivative of piperidine, characterized by the presence of an amino group at the first position. This structural modification enhances its interaction with biological targets, making it a valuable scaffold in drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of aminopiperidine derivatives. A notable research effort identified novel aminopiperidine derivatives that exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These compounds were found to inhibit peptide deformylase (PDF), an enzyme critical for bacterial survival, thereby demonstrating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Activity Level | Mechanism of Action |

|---|---|---|---|

| Aminopiperidine Derivative A | MRSA | High | PDF Inhibition |

| Aminopiperidine Derivative B | VRE | Moderate | PDF Inhibition |

| Aminopiperidine Derivative C | Penicillin-resistant S. pneumoniae | High | PDF Inhibition |

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study demonstrated that certain derivatives exhibited cytotoxic effects and induced apoptosis in FaDu hypopharyngeal tumor cells. The compounds showed better cytotoxicity than the reference drug bleomycin, suggesting their potential as anticancer agents .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring significantly influenced biological activity. For instance, compounds with spirocyclic structures displayed enhanced binding affinity to cancer-related proteins, leading to improved therapeutic efficacy .

Other Pharmacological Activities

In addition to antibacterial and anticancer effects, this compound derivatives have been explored for other pharmacological activities:

- Cholinesterase Inhibition : Certain derivatives have shown promise in inhibiting cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's .

- Vasodilatory Effects : Research on 1-acyl-4-aminopiperidine derivatives revealed their potential as selective hindlimb vasodilators, indicating cardiovascular benefits .

Propriétés

IUPAC Name |

piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPFIOTEAXAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176654 | |

| Record name | N-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N-Aminopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.18 [mmHg] | |

| Record name | N-Aminopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2213-43-6 | |

| Record name | 1-Aminopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.